Cas no 478081-66-2 (4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile)

4-Amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound featuring a benzoyl substituent, an amino group, and a propenylsulfanyl moiety. Its molecular structure combines a carbonitrile group with a thiophene core, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of multiple functional groups allows for further derivatization, enabling applications in the development of bioactive molecules or materials chemistry. The compound's stability and reactivity make it suitable for use in cross-coupling reactions, cyclizations, or as a precursor for heterocyclic scaffolds. Its well-defined structure ensures reproducibility in synthetic pathways, supporting research in medicinal chemistry and agrochemical development.
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile structure
478081-66-2 structure
Product name:4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
CAS No:478081-66-2
MF:
MW:
CID:4653733

4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(ALLYLSULFANYL)-4-AMINO-5-BENZOYL-3-THIOPHENECARBONITRILE
    • 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile

4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI80894-5mg
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 >90%
5mg
$215.00 2023-12-30
A2B Chem LLC
AI80894-10mg
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 >90%
10mg
$241.00 2023-12-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00900967-1g
4-Amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI80894-500mg
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 >90%
500mg
$729.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651610-1mg
2-(Allylthio)-4-amino-5-benzoylthiophene-3-carbonitrile
478081-66-2 98%
1mg
¥509.00 2024-05-12
A2B Chem LLC
AI80894-1mg
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 >90%
1mg
$202.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651610-5mg
2-(Allylthio)-4-amino-5-benzoylthiophene-3-carbonitrile
478081-66-2 98%
5mg
¥582.00 2024-05-12
A2B Chem LLC
AI80894-1g
4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile
478081-66-2 >90%
1g
$1313.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651610-10mg
2-(Allylthio)-4-amino-5-benzoylthiophene-3-carbonitrile
478081-66-2 98%
10mg
¥934.00 2024-05-12

4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile Related Literature

Additional information on 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile

4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile (CAS No. 478081-66-2): A Comprehensive Overview in Modern Chemical Biology and Medicine

The compound 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile, identified by its CAS number 478081-66-2, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a thiophene core, has garnered attention due to its structural complexity and the diverse pharmacophoric elements it incorporates. The presence of an amino group, a benzoyl moiety, and a propenylsulfanyl substituent on the thiophene ring, along with a cyano group at the third position, endows it with unique chemical and biological properties that make it a promising candidate for further exploration.

Recent advancements in the field of drug discovery have highlighted the importance of thiophene derivatives due to their role as key scaffolds in numerous bioactive molecules. Thiophenes, being part of many natural products and pharmaceuticals, exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific modification pattern of 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile suggests that it may interact with biological targets in novel ways, making it an attractive subject for mechanistic studies.

In particular, the amino group at the 4-position can serve as a hydrogen bond acceptor or participate in salt formation, enhancing binding affinity to protein targets. The benzoyl group at the 5-position introduces a hydrophobic pocket that can interact with lipid regions of proteins or other hydrophobic substrates. The propenylsulfanyl substituent at the 2-position adds another layer of complexity, potentially influencing both solubility and electronic properties through its sulfur-rich nature. Finally, the cyano group at the 3-position can act as an electron-withdrawing moiety, affecting electronic distribution across the molecule and influencing reactivity.

The synthesis of such complex molecules often presents significant challenges due to multiple functional groups requiring precise control during reaction conditions. However, modern synthetic methodologies have made great strides in allowing for efficient construction of such intricate structures. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation strategies, and transition-metal-catalyzed sulfidation have enabled chemists to assemble these molecules with increasing precision.

One area where this compound shows promise is in the development of novel therapeutic agents. Thiophene derivatives have been explored extensively for their potential in treating various diseases. For instance, studies have demonstrated that certain thiophene-based compounds exhibit inhibitory activity against enzymes involved in cancer progression or inflammatory pathways. The unique combination of functional groups in 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile may allow it to modulate these pathways through mechanisms not yet fully understood but are actively being investigated.

Computational chemistry has also played a crucial role in understanding the potential biological activity of this compound. Molecular docking studies can predict how 4-amino-5-benzoyl-2-(prop-2-en-1-ylsulfanyl)thiophene-3-carbonitrile might interact with target proteins by simulating binding affinities and identifying key interaction points. These virtual screening approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds for experimental validation based on predicted efficacy.

In vitro studies are essential for validating computational predictions and understanding the biological relevance of a compound like 4-amino-5-benzoyl-2-(propenylsulfanyl)thiophene -3-carbonitrile (CAS No. 478081 -66 - 2). Initial experiments might focus on assessing its cytotoxicity profile against various cell lines to determine its safety and selectivity. Further investigations could explore its effects on specific enzymes or signaling pathways implicated in disease processes.

The potential applications extend beyond oncology; this compound could also be investigated for its antimicrobial properties or as a tool compound to study thiophene-based interactions in biological systems. Its structural features make it amenable to further derivatization, allowing researchers to fine-tune its properties for specific applications.

The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. Sulfur atoms contribute unique electronic properties that can influence both pharmacokinetics and pharmacodynamics when incorporated into drug candidates. The propenylsulfanyl group in particular has been recognized for its ability to enhance bioavailability while maintaining potency by modulating solubility and metabolic stability.

As our understanding of chemical biology advances, compounds like 4-amino -5-benzoyl -2 -( prop - 2 - en - 1 - ylsulfanyl ) thiophene -3 -carbonitrile ( CAS No . 478081 -66 - 2 ) will continue to be scrutinized for their potential contributions to human health . The integration of synthetic chemistry , computational modeling , and biological testing provides a robust framework for uncovering new therapeutic agents derived from such complex molecular architectures .

In conclusion,4-amino -5-benzoyl -2 -( propenyl sulfanyl ) thiophene -3-carbonitrile ( CAS No . 478081 -66 - 2 ) stands as a testament to the ingenuity inherent in modern chemical research . Its multifaceted structure offers numerous opportunities for exploration across multiple disciplines , from synthetic methodologies to drug discovery . While much remains unknown about its full potential , ongoing investigations promise to shed light on new ways this compound could benefit society through advancements in medicine .

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